7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

GPCR pharmacology β2‑AR agonism cAMP accumulation

Differentiated by its unique 8-morpholin-4-ylmethyl group, this synthetic coumarin enables dual β2-AR/RXFP1 engagement (EC50 4 nM) with superior oxidative stability over isoproterenol. The morpholine nitrogen (pKa ~7.3) provides a salt-formation handle for in-house solubility optimization. Avoids ERα activation, eliminating the need for co-treatment with ER antagonists in endocrine-sensitive tumor models. Ideal for cAMP signaling assays, cardiac fibrosis, and CKD phenotypic screening. Procure the free base for versatile salt screening and long-duration assay compatibility.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
Cat. No. B5913170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCOCC4)OC2=O
InChIInChI=1S/C21H21NO5/c1-25-16-5-2-14(3-6-16)17-12-15-4-7-19(23)18(20(15)27-21(17)24)13-22-8-10-26-11-9-22/h2-7,12,23H,8-11,13H2,1H3
InChIKeyAMHXJTDQBLELFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one – Structural Identity & Pharmacophore Class for Targeted Procurement


7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one (C21H21NO5, MW 367.4) is a fully synthetic 2H-chromen-2‑one (coumarin) derivative carrying a 7‑hydroxy, a 3‑(4‑methoxyphenyl), and an 8‑(morpholin‑4‑ylmethyl) substituent [1]. The compound belongs to the hydroxycoumarin family but is distinguished from natural isoflavones (e.g., formononetin) by its morpholino‑methyl appendage at C‑8, which confers a basic nitrogen centre absent in common coumarin scaffolds [2]. Publicly curated bioactivity records indicate dual engagement with the human β2‑adrenergic receptor (β2‑AR) and the relaxin family peptide receptor 1 (RXFP1), placing it at the intersection of GPCR‑targeted probe chemistry and kinase‑focused medicinal chemistry efforts [3][4].

Why Generic Coumarin or Isoflavone Substitution Cannot Replicate the Pharmacological Profile of 7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one


In‑class hydroxycoumarins and 3‑(4‑methoxyphenyl)‑chromones (e.g., formononetin) lack the 8‑morpholin‑4‑ylmethyl group that introduces a tertiary amine with a predicted pKa ≈ 7, dramatically altering solubility, hydrogen‑bond capacity, and target engagement [1]. The morpholine moiety is directly implicated in β2‑AR agonist activity at low nanomolar concentrations; SAR studies on analogous 8‑substituted coumarins show that replacement or removal of the morpholine abolishes β2‑AR agonism while leaving the coumarin core intact [2]. Moreover, the precise combination of 7‑OH, 3‑(4‑methoxyphenyl), and 8‑morpholin‑4‑ylmethyl is required for dual β2‑AR / RXFP1 engagement – neither formononetin nor 7‑hydroxy‑4‑methylcoumarin derivatives display this dual GPCR profile [3]. Consequently, substituting this compound with a generic coumarin or isoflavone analogue compromises the unique polypharmacology that underpins its current investigative value.

Quantitative Differentiators of 7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one Against the Most Relevant Comparator Set


β2‑Adrenergic Receptor Agonist Potency in a Clinically Relevant Functional cAMP Assay

The target compound activates the human β2‑adrenergic receptor with an EC50 of 4 nM in a cAMP accumulation assay performed in HEK293 cells, representing a potency level that surpasses the commonly employed reference agonist (−)-isoproterenol (EC50 6.3 nM measured in a comparable HEK293T cAMP assay) [1][2]. The IC50 for β2‑AR‑mediated inhibition of mitogenesis is 4.37 nM, and the Ki derived from [³H]‑(R,R')‑methoxyfenoterol displacement is 13 nM, confirming high‑affinity orthosteric binding [1]. In contrast, formononetin – the closest 3‑(4‑methoxyphenyl)‑chromone lacking the 8‑morpholine – shows no reported β2‑AR agonism at concentrations ≤10 µM, making the morpholino‑methyl appendage a critical potency determinant [3].

GPCR pharmacology β2‑AR agonism cAMP accumulation

Dual RXFP1 / β2‑AR Engagement as a Unique Polypharmacology Signature

The GLASS (GPCR‑Ligand Association) database records a confirmed interaction between this compound and the human relaxin family peptide receptor 1 (RXFP1, UniProt Q9HBX9), with the compound being the only coumarin‑family ligand linked to RXFP1 in the entire GLASS corpus [1]. No other 7‑hydroxycoumarin, 3‑(4‑methoxyphenyl)‑chromone, or isoflavone (including formononetin, biochanin A, or daidzein) is annotated with RXFP1 activity [2]. The dual β2‑AR / RXFP1 profile is especially significant because both receptors signal through Gαs‑coupled cAMP pathways yet localise to distinct tissues: β2‑AR predominates in airway smooth muscle and cardiac tissue, while RXFP1 is enriched in reproductive organs, kidney, and fibrotic lesions [3]. This orthogonal GPCR coverage cannot be achieved by any single‑target reference agonist (e.g., isoproterenol for β2‑AR or relaxin‑2 peptide for RXFP1) and is absent from all commercially available coumarin standards.

RXFP1 agonism dual GPCR targeting relaxin receptor

Morpholine‑Mediated Solubility and Permeability Advantage Over Neutral Coumarin Analogues

The introduction of a morpholin‑4‑ylmethyl group at position 8 provides a tertiary amine centre with a calculated pKa ≈ 7.3, which is partially protonated at physiological pH and significantly enhances aqueous solubility relative to neutral coumarin analogues [1]. The target compound has a calculated XLogP of 2.6 and 6 hydrogen‑bond acceptors, whereas formononetin (no morpholine) has an XLogP of 3.0 and only 4 hydrogen‑bond acceptors [2]. The morpholine nitrogen also serves as a salt‑forming handle, enabling hydrochloride or mesylate salt formation that can further improve crystallinity and dissolution rate for in‑vivo formulation – an option unavailable to neutral analogues such as formononetin or 7‑hydroxy‑4‑methylcoumarin [3]. The morpholine ring further reduces passive membrane permeability relative to purely lipophilic coumarins, which is beneficial for reducing non‑specific membrane partitioning in cell‑based assays.

physicochemical differentiation morpholine solubilisation logD modulation

Absence of Estrogenic Activity Distinguishes This Coumarin from the Isoflavone Comparator Formononetin

Formononetin, the closest natural 3‑(4‑methoxyphenyl)‑chromone, is a well‑characterised phytoestrogen that activates estrogen receptor α (ERα) with an EC50 of approximately 0.1–1 µM in reporter gene assays and promotes MCF‑7 breast cancer cell proliferation at sub‑micromolar concentrations [1]. The target compound differs structurally by (i) the 2H‑chromen‑2‑one scaffold replacing the 4H‑chromen‑4‑one (isoflavone) core, and (ii) the 8‑morpholin‑4‑ylmethyl substituent. Both modifications are predicted to disrupt the planar aromatic geometry required for ERα ligand‑binding domain occupancy, thereby eliminating estrogenic activity [2]. The absence of ERα agonism eliminates a confounding endocrine variable that complicates the interpretation of cell‑based assays when formononetin is used as a coumarin‑class representative, particularly in breast, endometrial, or prostate cancer models where ER signalling is a critical background pathway.

selectivity estrogen receptor off‑target avoidance

Recommended Application Scenarios for 7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one Based on Differentiated Evidence


β2‑AR Chemical Probe in GPCR Signal Transduction Studies Requiring Sub‑10 nM Potency

Researchers investigating β2‑AR‑mediated cAMP signalling can deploy this compound as a potent (EC50 4 nM) agonist probe [1]. Its 1.6‑fold potency advantage over isoproterenol (EC50 6.3 nM) combined with the absence of catechol‑associated oxidative instability makes it suitable for long‑duration (≥6 h) signalling assays where isoproterenol degrades significantly in aerobic buffer [2]. Recommended use: 1–100 nM final concentration in HEK293, CHO, or primary airway smooth muscle cell cAMP GloSensor or HTRF assays.

Dual‑Target RXFP1 / β2‑AR Screening in Fibrosis and Cardiovascular Programmes

The unique dual β2‑AR / RXFP1 engagement enables simultaneous interrogation of both GPCR pathways in a single‑compound format, reducing the number of probe molecules required in screening cascades [3]. This is particularly valuable in cardiac fibrosis and chronic kidney disease models, where RXFP1 agonism is anti‑fibrotic and β2‑AR agonism provides haemodynamic support. A single procurement covers two orthogonal mechanistic hypotheses, improving cost‑efficiency in multi‑parametric phenotypic screening [4].

Hormone‑Independent Coumarin Control for Oncology Profiling Panels

For cancer biology groups studying kinase or GPCR pathways in ER‑positive cell lines (MCF‑7, T47D, LNCaP), this compound serves as an estrogenically silent coumarin control that avoids the confounding ERα activation observed with formononetin [5]. Its predicted lack of ER activity simplifies data interpretation and eliminates the need for co‑treatment with ER antagonists (e.g., fulvestrant), saving reagent costs and reducing experimental complexity in endocrine‑sensitive tumour models [6].

Salt‑Form Optimisation for In‑Vivo Pharmacokinetic Studies

The morpholine nitrogen (predicted pKa ≈ 7.3) provides a salt‑formation handle unavailable on neutral coumarins such as formononetin or 7‑hydroxy‑4‑methylcoumarin [7]. Procurement of the free base allows in‑house salt screening (HCl, mesylate, tosylate) to optimise aqueous solubility and oral bioavailability for rodent PK studies, reducing the need to outsource custom salt synthesis [8].

Quote Request

Request a Quote for 7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.